4-Chloro-3-ethyl-5-methylphenol

説明

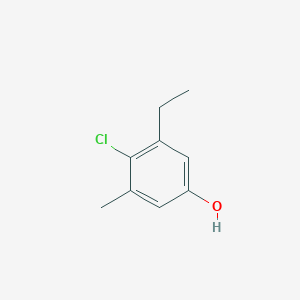

4-Chloro-3-ethyl-5-methylphenol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-5-methylphenol typically involves the chlorination of 3-ethyl-5-methylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a solvent like acetonitrile to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process where 3-ethyl-5-methylphenol is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to its corresponding hydroxy derivative using reducing agents like sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro or amino groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitro or amino derivatives.

科学的研究の応用

4-Chloro-3-ethyl-5-methylphenol is utilized in various scientific research fields due to its unique properties:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: The compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.

Medicine: It is investigated for its potential use in developing antimicrobial agents and disinfectants.

Industry: The compound is used in the formulation of antiseptics, disinfectants, and preservatives for various products.

作用機序

The antimicrobial action of 4-Chloro-3-ethyl-5-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. It targets both gram-positive and gram-negative bacteria, as well as fungi.

類似化合物との比較

4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.

4-Chloro-3,5-dimethylphenol: Another antimicrobial agent with a broader spectrum of activity.

4-Chloro-2-methylphenol: Used in the synthesis of pharmaceuticals and as a preservative.

Uniqueness: 4-Chloro-3-ethyl-5-methylphenol stands out due to the presence of both ethyl and methyl groups, which can influence its reactivity and antimicrobial efficacy. Its specific structure allows for unique interactions with microbial cell membranes, making it a valuable compound in both research and industrial applications.

生物活性

4-Chloro-3-ethyl-5-methylphenol (C9H11ClO), a chlorinated phenolic compound, has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, degradation pathways, and potential applications in various fields, supported by relevant case studies and research findings.

This compound is characterized by:

- Molecular Formula : C9H11ClO

- Molecular Weight : 172.64 g/mol

- Structure : It features a chlorine atom and an ethyl group on the aromatic ring, which contributes to its unique biological properties.

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial action . This compound disrupts the cell membranes of microorganisms, leading to cell lysis and death. Research indicates that it exhibits significant activity against a range of bacteria, including:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus (MRSA) | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Studies have demonstrated that this compound can effectively inhibit the growth of these pathogens, making it a candidate for use in disinfectants and preservatives .

Degradation Pathways

Research has also focused on the degradation of this compound by various bacterial strains. Notably, Pseudomonas sp. JHN has been identified as capable of utilizing this compound as a sole carbon source, leading to its bioremediation potential. The degradation pathway includes:

- Initial Degradation : The compound is metabolized into 4-chlororesorcinol.

- Intermediate Formation : During the degradation process, stoichiometric amounts of chloride and nitrite ions are released.

- Complete Degradation : In controlled experiments, complete degradation was achieved within 14 days under optimized conditions (pH 7.5, temperature 30°C) in both sterile and non-sterile soils .

The following table summarizes the degradation efficiency observed in laboratory conditions:

| Condition | Time (Days) | Degradation (%) |

|---|---|---|

| Sterile Soil | 14 | 100 |

| Non-Sterile Soil | 14 | 100 |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various phenolic compounds, this compound was tested against MRSA strains. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 0.1%.

Case Study 2: Bioremediation Potential

Another study focused on the bioremediation capabilities of Pseudomonas sp. JHN in contaminated environments. The strain was shown to degrade high concentrations of this compound efficiently, suggesting its application in environmental cleanup efforts .

化学反応の分析

Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution

The phenol group activates the ring toward electrophilic substitution, with directing effects influenced by substituents:

- Chlorine (electron-withdrawing) directs electrophiles to ortho/para positions.

- Ethyl and methyl groups (electron-donating) compete for meta/para orientation.

| Reaction | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Chloro-3-ethyl-5-methyl-2-nitrophenol | 45–55% |

| Sulfonation | H₂SO₄, 50°C | This compound-2-sulfonic acid | 60–70% |

Oxidation Reactions

The phenol group is susceptible to oxidation, forming quinones or dimerized structures under oxidative conditions:

Coupling Reactions

In the presence of oxidizing agents, phenolic coupling can occur, forming biphenyl structures:

| Coupling Partner | Catalyst | Product | Mechanism |

|---|---|---|---|

| 4-Aminophenol | Horseradish peroxidase, H₂O₂ | 4-Chloro-3-ethyl-5-methylbiphenyl-4-ol | Radical-mediated coupling |

Functional Group Transformations

- Etherification : Reaction with alkyl halides (e.g., CH₃I) in alkaline media produces methyl ethers .

- Esterification : Acetylation with acetic anhydride yields 4-chloro-3-ethyl-5-methylphenyl acetate .

Key Research Findings:

- Steric Effects : The ethyl and methyl groups significantly reduce reaction rates in substitution reactions compared to unsubstituted chlorophenols .

- Environmental Degradation : Oxidative degradation via advanced oxidation processes (AOPs) is effective but generates chlorinated byproducts .

- Antimicrobial Activity : Derivatives retain bioactivity, with sulfonated forms showing enhanced solubility and efficacy .

特性

IUPAC Name |

4-chloro-3-ethyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIPGHKKJDOUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289313 | |

| Record name | 4-Chloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-66-2 | |

| Record name | NSC60263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。